

structure-activity relationship of trans-3'-O-Benzoyl-4'-O-methylkhellactone analogs

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Compound of Interest

Compound Name: *trans-3'-O-Benzoyl-4'-O-methylkhellactone*

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A Comparative Guide to the Structure-Activity Relationship of Khellactone Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of khellactone derivatives, with a primary focus on their anti-cancer and anti-HIV activities. While the core of this investigation centers on **trans-3'-O-Benzoyl-4'-O-methylkhellactone** analogs, the available scientific literature predominantly features studies on cis-khellactone derivatives. This guide will summarize the existing quantitative data, detail relevant experimental protocols, and explore associated signaling pathways, highlighting the current gaps in research concerning the trans isomers.

I. Comparative Analysis of Biological Activity

Khellactones, a class of pyranocoumarins, have garnered significant interest for their diverse biological activities.^{[1][2]} Extensive research has focused on modifying the khellactone scaffold to enhance potency and selectivity against various disease targets.^{[1][2]}

The cytotoxic effects of khellactone derivatives have been evaluated against several human cancer cell lines. The structure-activity relationship for cis-khellactone analogs reveals several key features influencing their anticancer potential:

- Stereochemistry at C-3' and C-4': The cis configuration, particularly the (3'S, 4'S) stereoisomers, has been shown to be crucial for significant cytotoxic activity.[3][4]
- Substituents on the Coumarin Ring: The presence of a methyl group at the 4-position of the coumarin moiety appears to be favorable for enhanced cytotoxicity.[5][6]
- Acyl Groups at C-3' and C-4': The nature of the ester groups at these positions is a major determinant of anticancer activity. Both aliphatic and aromatic acyl groups have been investigated, with specific substitutions leading to improved potency.[5][6] For instance, among a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the analog with tigloyl groups at the 3' and 4' positions exhibited the most potent cytotoxic activity against HEPG-2 cells, with an IC50 value of 8.51 μ M.[5] In another study, a derivative with a p-bromobenzoyl group showed high activity against SGC-7901 cells (IC50 = 22.64 μ M), while an analog with an o-methylbenzoyl group displayed noteworthy activity against all three tested human cancer cell lines (HEPG-2, SGC-7901, and LS174T).[5][6]

Table 1: Cytotoxic Activity of Representative cis-4-Methyl-khellactone Analogs[5][6]

Compound ID	3'-Substituent	4'-Substituent	HEPG-2 IC50 (μ M)	SGC-7901 IC50 (μ M)	LS174T IC50 (μ M)
3a	Tigloyl	Tigloyl	8.51	29.65	18.73
3c	Angeloyl	Angeloyl	15.32	41.28	33.16
3h	o-methylbenzoyl 	o-methylbenzoyl 	35.14	45.62	40.17
3l	p-bromobenzoyl 	p-bromobenzoyl 	42.18	22.64	38.45

Data presented as mean \pm SD from three independent experiments.

Information regarding the anticancer activity of **trans-3'-O-Benzoyl-4'-O-methylkhellactone** analogs is scarce in the reviewed literature, representing a significant area for future research.

The anti-HIV activity of khellactone derivatives has been a major focus of investigation. The SAR for potent anti-HIV activity in cis-khellactone analogs is well-defined:

- Stereochemistry: The (3'R,4'R)-(+)-cis-khellactone skeleton is a critical structural feature for potent anti-HIV activity.[7]
- Acyl Groups at C-3' and C-4': The presence of two (S)-(-)-camphanoyl groups at the 3' and 4' positions is optimal for high potency.[7]
- Substituents on the Coumarin Ring: A methyl group on the coumarin ring, particularly at the 3-, 4-, or 5-position, significantly enhances anti-HIV activity.[7] For example, 3-Methyl-, 4-methyl-, and 5-methyl-3',4'-di-O-(S)-camphanoyl-(3'R, 4'R)-(+)-cis-khellactone have demonstrated exceptionally high potency, with EC50 values of $<5.25 \times 10^{-5} \mu\text{M}$ in H9 lymphocytes.[7]

Table 2: Anti-HIV Activity of Representative cis-Khellactone Analogs[7]

Compound	Coumarin Substituent	EC50 (μM) in H9 Lymphocytes	Therapeutic Index (TI)
DCK	None	2.56×10^{-4}	$>1.36 \times 10^5$
3-Methyl-DCK	3-Methyl	$<5.25 \times 10^{-5}$	$>2.15 \times 10^6$
4-Methyl-DCK	4-Methyl	$<5.25 \times 10^{-5}$	$>2.15 \times 10^6$
5-Methyl-DCK	5-Methyl	$<5.25 \times 10^{-5}$	$>2.15 \times 10^6$
AZT (Zidovudine)	-	4.50×10^{-2}	$>4.17 \times 10^4$

Currently, there is a lack of published data on the anti-HIV activity of **trans-3'-O-Benzoyl-4'-O-methylkhellactone** analogs.

II. Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3]

Protocol:

- Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the khellactone analogs for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the supernatant and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.



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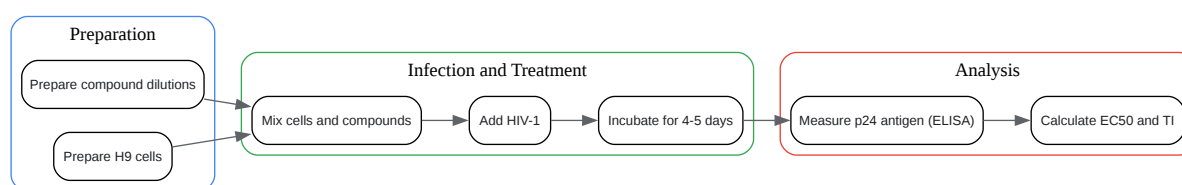
MTT Assay Workflow for Cytotoxicity Assessment.

This assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-lymphocyte cell line.

Protocol:

- Cell Preparation: Culture H9 cells and adjust the density to 1×10^5 cells/mL.
- Compound Addition: Add serial dilutions of the test compounds to a 96-well plate.
- Virus Infection: Infect the H9 cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.

- Incubation: Incubate the infected cells with the compounds for 4-5 days.
- Endpoint Measurement: Quantify the extent of viral replication by measuring the level of p24 antigen in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the therapeutic index (TI = CC50/EC50).



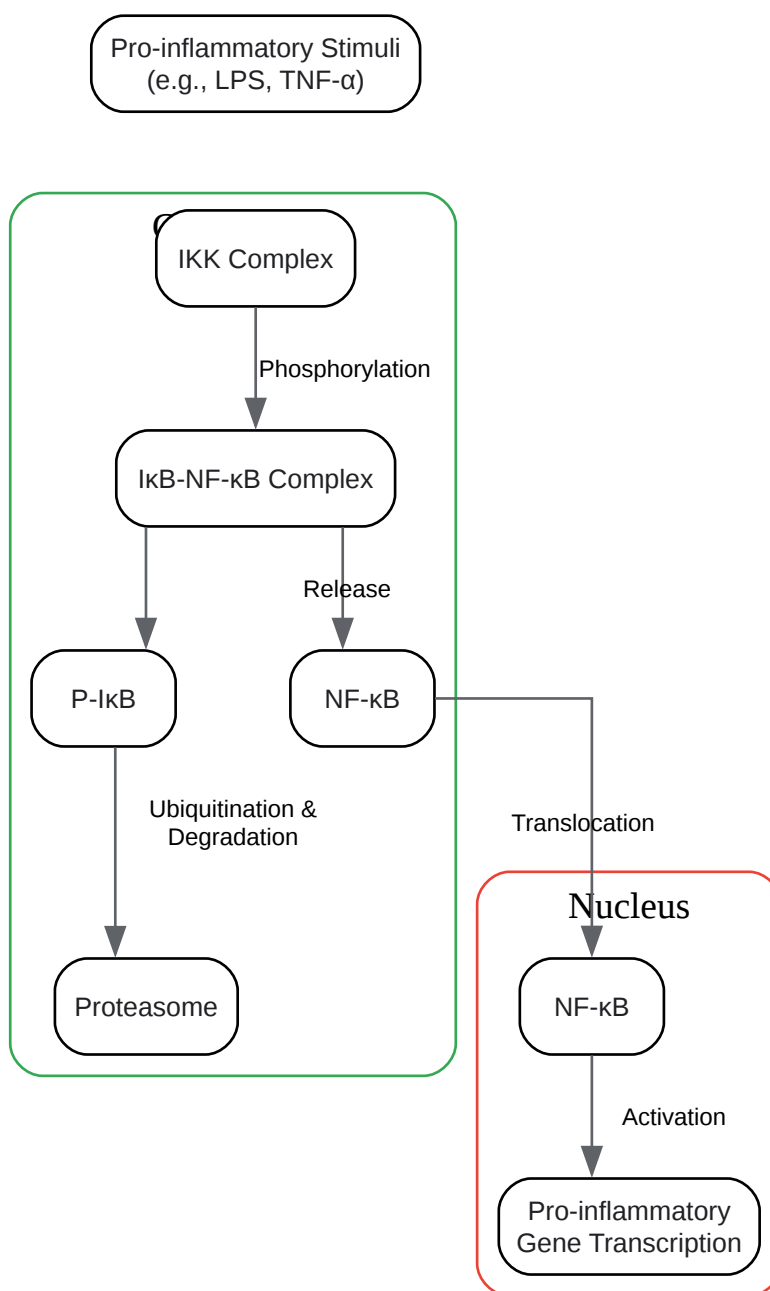
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Workflow for the Anti-HIV Assay in H9 Lymphocytes.

III. Signaling Pathways

While the precise mechanisms of action for many khellactone derivatives are still under investigation, some studies suggest the involvement of key signaling pathways, particularly in the context of inflammation. The anti-inflammatory properties of some natural khellactones have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



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Simplified NF-κB Signaling Pathway.

Further investigation is required to determine if **trans-3'-O-Benzoyl-4'-O-methylhellactone** analogs modulate this or other signaling pathways to exert potential anti-inflammatory effects.

IV. Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the structure-activity relationships of cis-khellactone derivatives, particularly in the realms of anticancer and anti-HIV research. Key structural determinants for activity have been identified, paving the way for the rational design of more potent and selective analogs.

However, a significant knowledge gap exists concerning the biological activities and SAR of **trans-3'-O-Benzoyl-4'-O-methylkhellactone** analogs. Future research should prioritize the synthesis and systematic biological evaluation of this specific class of compounds. Such studies will be instrumental in determining whether the trans stereochemistry offers any advantages in terms of efficacy, selectivity, or pharmacokinetic properties compared to their well-studied cis counterparts. A thorough investigation into their anti-inflammatory potential and the underlying molecular mechanisms, including their effects on the NF-κB signaling pathway, would also be a valuable contribution to the field.

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